molecular formula C13H21N B2452858 (2R)-3-Benzyl-2-methylpentan-1-amine CAS No. 2248219-92-1

(2R)-3-Benzyl-2-methylpentan-1-amine

Cat. No. B2452858
M. Wt: 191.318
InChI Key: LHGLQIAKBCFCBC-AMGKYWFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-Benzyl-2-methylpentan-1-amine, also known as benzylamphetamine, is a psychoactive drug and a member of the amphetamine class of compounds. It is a chiral compound with two enantiomers, (R)-benzylamphetamine and (S)-benzylamphetamine. The (R)-enantiomer is more potent than the (S)-enantiomer and is the focus of

Mechanism Of Action

The mechanism of action of (2R)-3-Benzyl-2-methylpentan-1-amine involves its interaction with the monoamine transporters, which are proteins responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. By inhibiting the reuptake of these neurotransmitters, (2R)-3-Benzyl-2-methylpentan-1-amine increases their extracellular concentrations, leading to enhanced neurotransmission.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2R)-3-Benzyl-2-methylpentan-1-amine include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. It also has been shown to improve cognitive function and memory in animal studies.

Advantages And Limitations For Lab Experiments

The advantages of using (2R)-3-Benzyl-2-methylpentan-1-amine in lab experiments include its ability to selectively target the monoamine transporters and its relatively low toxicity compared to other psychoactive drugs. However, its potential for abuse and addiction must be taken into consideration when using it in research.

Future Directions

For research on (2R)-3-Benzyl-2-methylpentan-1-amine include further investigation into its effects on cognitive function and memory, as well as its potential as a treatment for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder. Additionally, studies on the safety and efficacy of (2R)-3-Benzyl-2-methylpentan-1-amine in human subjects are needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of (2R)-3-Benzyl-2-methylpentan-1-amine involves the reduction of the corresponding ketone, 3-benzyl-2-methylpentan-1-one, with a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting amine is then separated into its two enantiomers using chiral chromatography.

Scientific Research Applications

(2R)-3-Benzyl-2-methylpentan-1-amine has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and reward.

properties

IUPAC Name

(2R)-3-benzyl-2-methylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10,14H2,1-2H3/t11-,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGLQIAKBCFCBC-AMGKYWFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC1=CC=CC=C1)[C@@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-Benzyl-2-methylpentan-1-amine

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